molecular formula C15H12FN B1331910 1-(4-Fluorobenzyl)-1H-indole CAS No. 204205-77-6

1-(4-Fluorobenzyl)-1H-indole

Cat. No.: B1331910
CAS No.: 204205-77-6
M. Wt: 225.26 g/mol
InChI Key: NNPAZBSSZIZVEI-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-1H-indole typically involves the reaction of indole with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced indole derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluorobenzyl)-1H-indole has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Fluorobenzyl bromide
  • 4-Fluorobenzyl chloride
  • 4-Fluorobenzyl alcohol

Comparison: 1-(4-Fluorobenzyl)-1H-indole is unique due to the presence of both the indole ring and the fluorobenzyl group, which confer distinct chemical and biological properties. Compared to other fluorobenzyl derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN/c16-14-7-5-12(6-8-14)11-17-10-9-13-3-1-2-4-15(13)17/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPAZBSSZIZVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359515
Record name 1-(4-Fluorobenzyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204205-77-6
Record name 1-(4-Fluorobenzyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 11.72 g (0.1 mol) of indole in 50 ml of dimethyl sulfoxide is added to a mixture of 2.64 g of sodium hydride (0.11 mol, mineral oil suspension) in 100 ml of dimethyl sulfoxide. The mixture is heated for 1.5 hours at 60° C., then allowed to cool and 15.9 g (0.11 mol) of 4-fluorobenzyl chloride are added dropwise. The solution is warmed to 60° C., allowed to stand overnight and then poured into 400 ml of water with stirring. The mixture is extracted several times with a total of 150 ml of methylene chloride, the organic phase is dried using anhydrous sodium sulfate and filtered, and the filtrate is concentrated in vacuo. The residue is distilled in a high vacuum: 21.0 g (96% of theory) B.p. (0.5 mm): 140° C.
Quantity
11.72 g
Type
reactant
Reaction Step One
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-(4-Fluorobenzyl)-1H-indole in the context of synthetic cannabinoids?

A: This compound serves as a key structural component in various synthetic cannabinoids, including FDU-PB-22 [], ACBM-BZ-F [], and several others []. These synthetic cannabinoids are designed to mimic the effects of natural cannabinoids found in cannabis by interacting with cannabinoid receptors in the body.

Q2: How does the structure of this compound contribute to its activity?

A: While the provided research doesn't delve into the specific binding interactions, it highlights that modifications to the this compound core can significantly impact the activity and potency of the resulting synthetic cannabinoids. For instance, changing the substituents on the indole or the nature of the attached groups can alter binding affinity for cannabinoid receptors []. Additionally, the presence of the 4-fluorobenzyl group is thought to be important for activity, potentially influencing receptor binding or metabolic stability [].

Q3: What metabolic pathways are involved in the breakdown of synthetic cannabinoids containing this compound?

A: Research suggests that glucuronidation plays a major role in the metabolism of these compounds. Specifically, UGT enzymes, particularly UGT1A10, exhibit high activity in catalyzing the glucuronidation of metabolites like FBI-COOH, which is formed from FDU-PB-22 []. This metabolic process is crucial for understanding the clearance and potential drug interactions of these synthetic cannabinoids.

Q4: What are the analytical techniques used to identify and quantify this compound-containing compounds?

A: Researchers utilize a combination of advanced analytical techniques to study these substances. These include GC-MS, 1H and 13C NMR, and IR spectroscopy for structural characterization []. Additionally, UPLC-HR-MS/MS is employed to investigate the metabolism and identify specific metabolites generated by human liver microsomes []. These techniques provide valuable insights into the chemical properties, metabolic fate, and potential for detection of these synthetic cannabinoids.

Q5: Are there any known safety concerns associated with synthetic cannabinoids containing the this compound moiety?

A: While this specific Q&A focuses on the scientific aspects and avoids medical information, it's important to note that synthetic cannabinoids, in general, pose significant health risks. Their consumption can lead to various adverse effects and even fatality. The research emphasizes the importance of understanding the metabolic pathways [] and identifying reliable biomarkers [] to address the growing concern surrounding the abuse of these substances.

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